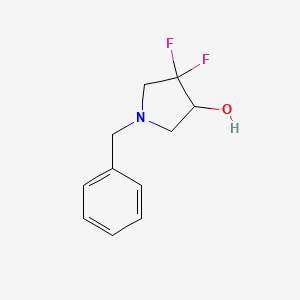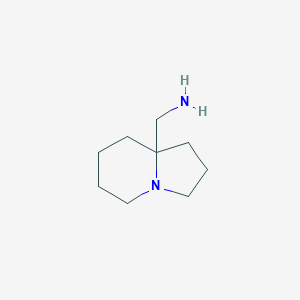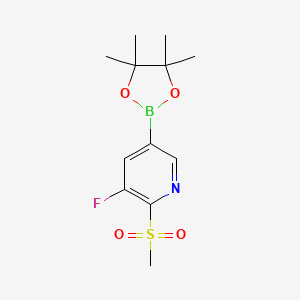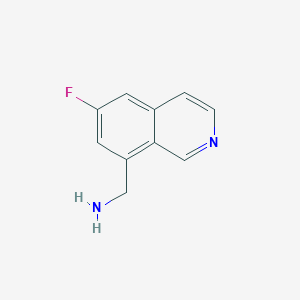
(6-Fluoroisoquinolin-8-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(6-Fluoroisoquinolin-8-yl)methanamine” consists of a isoquinoline ring with a fluorine atom at the 6th position and a methanamine group at the 8th position. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Applications De Recherche Scientifique
Antimicrobial Activities
A study explored the synthesis of quinoline derivatives, including methanamine derivatives, and evaluated their antimicrobial activities. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Quinazoline-based ruthenium complexes, synthesized from derivatives including methanamine, have been examined in transfer hydrogenation reactions. These catalysts achieved excellent conversions, highlighting their potential in catalytic applications (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antitumor Activity
Functionalized methanamines, including ferrocene-containing derivatives, showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating potential antitumor applications (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Organic Synthesis
Methanamine derivatives were used in the palladium-catalyzed nitration of 8-methylquinolines, leading to selective reductions and highlighting their role in organic synthesis processes (Zhang, Ren, Zhang, & Liu, 2015).
Antimicrobial and Antioxidant Activity
Phosphoramidate derivatives of 5-nitroquinolin-8-ol, including methanamine derivatives, exhibited potent antimicrobial activity and promising radical scavenging activity, suggesting applications in antimicrobial and antioxidant fields (Reddy, Rao, Sudhamani, Kumari, & Raju, 2015).
Water Oxidation Catalysis
Mononuclear ruthenium complexes with methanamine-based ligands were synthesized and characterized, showing potential in water oxidation catalysis (Vennampalli, Liang, Webster, & Zhao, 2014).
Fluorescent Labeling in Biomedical Analysis
Methanamine derivatives have been used as fluorescent labeling reagents, demonstrating potential in biomedical analysis for carboxylic acid determination (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Zinc Ion Fluorescent Sensor for Cell Imaging
An 8-aminoquinoline based fluorescent sensor, including methanamine derivatives, was synthesized for zinc ion sensing and cell imaging applications (Pradhan, Mandal, Banerjee, Mukherjee, Das, Bukhsh, & Saha, 2015).
Propriétés
IUPAC Name |
(6-fluoroisoquinolin-8-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-3-7-1-2-13-6-10(7)8(4-9)5-12/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKFIKFDAAZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroisoquinolin-8-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
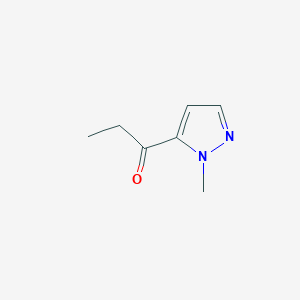
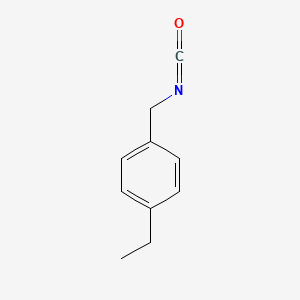
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
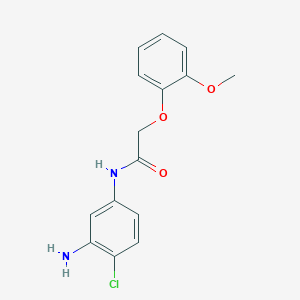
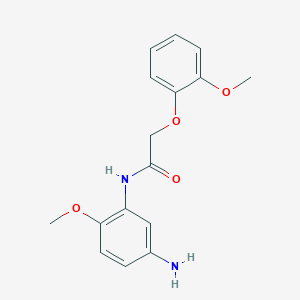
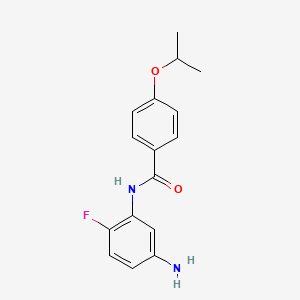
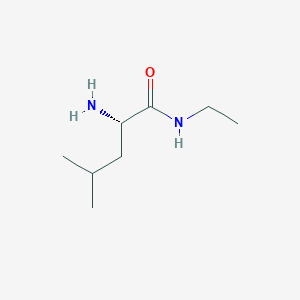
![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
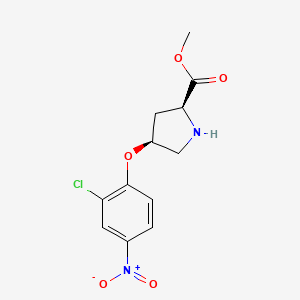
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
